molecular formula C4H7NS B1358230 Cyclopropanecarbothioamide CAS No. 20295-34-5

Cyclopropanecarbothioamide

Cat. No.: B1358230
CAS No.: 20295-34-5
M. Wt: 101.17 g/mol
InChI Key: IIPJWNFOLPDTEQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Cyclopropanecarbothioamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into different derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of cyclopropanecarbothioamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to modulate certain biochemical pathways, particularly those involving heterocyclic compounds and dopamine receptors . Further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Cyclopropanecarbothioamide can be compared with other similar compounds, such as:

    Cyclopropanecarboxamide: A precursor in the synthesis of this compound.

    Cyclopropanecarbonitrile: Another precursor used in its synthesis.

    Thioamides and Thioureas: Compounds with similar functional groups and reactivity.

What sets this compound apart is its unique structure and reactivity, making it a valuable intermediate in the synthesis of various heterocyclic compounds .

Properties

IUPAC Name

cyclopropanecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPJWNFOLPDTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622836
Record name Cyclopropanecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20295-34-5
Record name Cyclopropanecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropanecarbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropanecarbothioamide
Reactant of Route 2
Reactant of Route 2
Cyclopropanecarbothioamide
Reactant of Route 3
Cyclopropanecarbothioamide
Reactant of Route 4
Reactant of Route 4
Cyclopropanecarbothioamide
Reactant of Route 5
Cyclopropanecarbothioamide
Reactant of Route 6
Reactant of Route 6
Cyclopropanecarbothioamide

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